
21-Dehydro Budesonide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-Dehydro Budesonide, also known as 16α,17-[(1RS)-butylidenebis(oxy)]-11β-hydroxy-3,20-dioxopregna-1,4-dien-21-al, is a derivative of Budesonide. It is a synthetic glucocorticoid steroid used primarily in the treatment of inflammatory conditions. This compound is a byproduct of Budesonide synthesis and is often referred to as Budesonide Impurity D .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 21-Dehydro Budesonide involves the oxidation of Budesonide. The process typically includes the use of oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of solvents like dichloromethane (DCM). The reaction is carried out under controlled temperature conditions to ensure the selective oxidation of the 21-hydroxy group to form the 21-aldehyde group .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow processes. This method involves the use of flow reactors where parameters such as flow rate, temperature, and residence time are optimized to achieve the desired yield and purity of the compound. The continuous flow process is advantageous as it reduces the use of corrosive acids and expensive purification steps .
Análisis De Reacciones Químicas
Types of Reactions: 21-Dehydro Budesonide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced back to the hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions at the 21-aldehyde position.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4), ethanol.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 21-carboxylic acid derivatives.
Reduction: 21-hydroxy Budesonide.
Substitution: 21-substituted Budesonide derivatives.
Aplicaciones Científicas De Investigación
Chemistry
- Reference Standard : 21-Dehydro Budesonide is utilized as a reference standard in the analysis and quality control of Budesonide formulations. This application is crucial for ensuring the purity and stability of pharmaceutical products.
Biology
- Anti-Inflammatory Studies : The compound is studied for its potential anti-inflammatory properties. Research indicates that it can modulate glucocorticoid receptor activity, impacting immune responses in various biological models.
Medicine
- Therapeutic Investigations : this compound is investigated for its therapeutic effects in inflammatory diseases. Its role as a marker for the stability and purity of Budesonide formulations further emphasizes its medical relevance.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals extensive metabolism primarily by the enzyme CYP3A4, resulting in major metabolites such as 6β-hydroxybudesonide and 16α-hydroxyprednisolone. Approximately 90% of the compound is metabolized before systemic circulation, indicating a high clearance rate critical for determining dosing regimens in clinical settings.
Anti-Inflammatory Properties
Research demonstrates that this compound retains significant anti-inflammatory activity comparable to Budesonide. In vitro studies show its efficacy in reducing inflammatory markers in models of airway inflammation and colitis.
Table 1: Comparison of Anti-Inflammatory Effects
Compound | IC50 (nM) | Effect on TNF-α Release | Clinical Application |
---|---|---|---|
This compound | 0.96 | Inhibits | Asthma, Inflammatory Bowel Disease |
Budesonide | 0.85 | Inhibits | Asthma, Allergic Rhinitis |
Dexamethasone | 0.50 | Inhibits | Autoimmune Disorders |
Case Studies
Several clinical studies highlight the therapeutic potential of Budesonide derivatives:
- COVID-19 Pneumonia Treatment : A case series involving patients with severe COVID-19 pneumonia indicated that treatment with inhaled Budesonide led to significant improvements in respiratory function and reduced hospitalization duration. This underscores the relevance of glucocorticoids in managing acute respiratory distress.
- Eosinophilic Esophagitis (EoE) : A phase 3 trial demonstrated that Budesonide oral suspension significantly improved histological and symptomatic outcomes in EoE patients compared to placebo, reinforcing the anti-inflammatory capabilities of glucocorticoids in chronic inflammatory conditions.
Mecanismo De Acción
21-Dehydro Budesonide exerts its effects by binding to the glucocorticoid receptor. This binding leads to the activation or repression of specific genes involved in the inflammatory response. The compound decreases vasodilation and permeability of capillaries, reduces leukocyte migration to sites of inflammation, and modulates the expression of inflammatory mediators such as cytokines and chemokines .
Comparación Con Compuestos Similares
Budesonide: The parent compound, used widely in the treatment of asthma and inflammatory bowel diseases.
Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A potent glucocorticoid used in various inflammatory and autoimmune conditions.
Comparison: 21-Dehydro Budesonide is unique due to its specific structural modification at the 21-position, which distinguishes it from Budesonide and other glucocorticoids. This modification can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and quality control .
Actividad Biológica
21-Dehydro Budesonide is a derivative of Budesonide, a well-known glucocorticoid widely used for its anti-inflammatory properties. The biological activity of this compound is primarily centered on its interaction with glucocorticoid receptors, leading to various therapeutic effects, particularly in inflammatory diseases. This article explores the compound's mechanism of action, pharmacokinetics, and research findings, supported by data tables and case studies.
Target and Mode of Action
this compound acts as an agonist to glucocorticoid receptors (GR), modulating immune responses and inflammatory pathways. Upon binding to GRs, it influences gene expression related to inflammation and immune response, effectively reducing inflammation in various conditions .
Biochemical Pathways
The compound inhibits several immune-inflammatory processes by affecting the activity of immune cells such as T lymphocytes and macrophages. It also reduces the production of pro-inflammatory cytokines like TNF-α and IL-1β, contributing to its anti-inflammatory effects .
Pharmacokinetics
This compound undergoes extensive metabolism in the liver, primarily by the enzyme CYP3A4, resulting in metabolites such as 6β-hydroxybudesonide and 16α-hydroxyprednisolone. Approximately 90% of the compound is metabolized before reaching systemic circulation . The pharmacokinetic profile indicates a high clearance rate, which is crucial for determining dosing regimens in clinical settings.
Biological Activity
Anti-Inflammatory Properties
Research indicates that this compound retains significant anti-inflammatory activity comparable to its parent compound. In vitro studies have demonstrated its efficacy in reducing inflammatory markers in models of airway inflammation and colitis .
Table 1: Comparison of Anti-Inflammatory Effects
Compound | IC50 (nM) | Effect on TNF-α Release | Clinical Application |
---|---|---|---|
This compound | 0.96 | Inhibits | Asthma, Inflammatory Bowel Disease |
Budesonide | 0.85 | Inhibits | Asthma, Allergic Rhinitis |
Dexamethasone | 0.50 | Inhibits | Autoimmune Disorders |
Case Studies
Several clinical studies have highlighted the therapeutic potential of Budesonide derivatives in treating respiratory conditions:
- COVID-19 Pneumonia Treatment : A case series involving patients with severe COVID-19 pneumonia showed that treatment with inhaled Budesonide led to significant improvements in respiratory function and reduced hospitalization duration . While this study did not specifically focus on this compound, it underscores the relevance of glucocorticoids in managing acute respiratory distress.
- Eosinophilic Esophagitis (EoE) : A phase 3 trial demonstrated that Budesonide oral suspension significantly improved histological and symptomatic outcomes in EoE patients compared to placebo . This reinforces the anti-inflammatory capabilities of glucocorticoids in chronic inflammatory conditions.
Research Findings
Recent studies have explored the unique properties of this compound:
- Inhibition of Cancer Cell Migration : Research found that this compound reduced invasive features of pancreatic ductal adenocarcinoma cells without affecting their proliferation or survival in vitro. This suggests potential applications in cancer therapy by targeting specific pathways involved in tumor metastasis.
- Chemical Stability and Synthesis : New synthetic methods for producing this compound have been developed, enhancing yield and safety compared to traditional methods. These advancements may facilitate further research into its biological effects and applications .
Propiedades
Número CAS |
85234-63-5 |
---|---|
Fórmula molecular |
C25H32O6 |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C25H32O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,13,16-18,20-22,28H,4-7,11-12H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1 |
Clave InChI |
UHEOYIKQUMWUPY-KWVAZRHASA-N |
SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C |
SMILES isomérico |
CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)C=O)C)O)C |
SMILES canónico |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C |
Sinónimos |
(11β,16α)-16,17-[Butylidenebis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al; Budesonide Impurity D (EP) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.